molecular formula C23H26N2O3 B4260420 (1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B4260420
M. Wt: 378.5 g/mol
InChI Key: ULARXORLKBFCOU-HARLFGEKSA-N
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Description

The compound (3aS,5S,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolizinone core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5S,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the pyrrolizinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Addition of the hydroxyethoxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3aS,5S,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,5S

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,5S,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,5S,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** can be compared with other pyrrolizinone derivatives, which may have similar structures but different substituents.
  • Phenyl-substituted pyrrolizinones: These compounds share the pyrrolizinone core but have different phenyl group substitutions.

Uniqueness

The uniqueness of (3aS,5S,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-13-14-28-20-9-7-17(8-10-20)21-15-18-16-24(19-5-2-1-3-6-19)22(27)23(18)11-4-12-25(21)23/h1-3,5-10,18,21,26H,4,11-16H2/t18-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARXORLKBFCOU-HARLFGEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C(CC(N2C1)C4=CC=C(C=C4)OCCO)CN(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23[C@@H](C[C@H](N2C1)C4=CC=C(C=C4)OCCO)CN(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-7-[4-(2-hydroxyethoxy)phenyl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

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